H-His-D-Phe-Arg-Trp-OH

Melanocortin Receptor Pharmacology Peptide SAR Receptor Agonism

H-His-D-Phe-Arg-Trp-OH is a synthetic tetrapeptide that constitutes the minimal pharmacophore sequence (His-Phe-Arg-Trp) conserved across all endogenous melanocortin agonists (α-, β-, γ-MSH, and ACTH) and critical for melanocortin receptor (MCR) molecular recognition and stimulation. Distinguished by the incorporation of a D-Phe residue at the second position, this compound serves as a foundational scaffold for investigating structure-activity relationships (SAR) at the five melanocortin receptor subtypes (MC1R-MC5R).

Molecular Formula C32H40N10O5
Molecular Weight 644.7 g/mol
Cat. No. B12370613
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameH-His-D-Phe-Arg-Trp-OH
Molecular FormulaC32H40N10O5
Molecular Weight644.7 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)CC(C(=O)NC(CCCN=C(N)N)C(=O)NC(CC2=CNC3=CC=CC=C32)C(=O)O)NC(=O)C(CC4=CN=CN4)N
InChIInChI=1S/C32H40N10O5/c33-23(15-21-17-36-18-39-21)28(43)41-26(13-19-7-2-1-3-8-19)30(45)40-25(11-6-12-37-32(34)35)29(44)42-27(31(46)47)14-20-16-38-24-10-5-4-9-22(20)24/h1-5,7-10,16-18,23,25-27,38H,6,11-15,33H2,(H,36,39)(H,40,45)(H,41,43)(H,42,44)(H,46,47)(H4,34,35,37)/t23-,25-,26+,27-/m0/s1
InChIKeyCAYNQHPLZNPBIO-HDLKCZAISA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

H-His-D-Phe-Arg-Trp-OH: Core Melanocortin Tetrapeptide Pharmacophore for Receptor Selectivity Studies


H-His-D-Phe-Arg-Trp-OH is a synthetic tetrapeptide that constitutes the minimal pharmacophore sequence (His-Phe-Arg-Trp) conserved across all endogenous melanocortin agonists (α-, β-, γ-MSH, and ACTH) and critical for melanocortin receptor (MCR) molecular recognition and stimulation [1]. Distinguished by the incorporation of a D-Phe residue at the second position, this compound serves as a foundational scaffold for investigating structure-activity relationships (SAR) at the five melanocortin receptor subtypes (MC1R-MC5R) [2].

Why Generic Substitution of H-His-D-Phe-Arg-Trp-OH with Undifferentiated Tetrapeptides Fails in Melanocortin Research


Substituting H-His-D-Phe-Arg-Trp-OH with a generic tetrapeptide or a closely related analog lacking its specific structural features (free N-terminus, D-Phe stereochemistry, free acid C-terminus) introduces critical and often unpredictable shifts in melanocortin receptor subtype potency, selectivity, and functional activity. Extensive SAR studies demonstrate that even minor modifications to this core pharmacophore can alter agonist potency by up to 9700-fold across different receptor subtypes [1]. For instance, the simple inversion of stereochemistry from L-Phe to D-Phe is a well-established method to significantly increase melanocortin receptor potency and prolong activity compared to the all-L endogenous sequence [2]. Consequently, reliance on an undefined or incorrectly specified analog for research or assay development can lead to irreproducible data and flawed mechanistic interpretations regarding MCR signaling pathways.

H-His-D-Phe-Arg-Trp-OH: Quantitative Differentiation Evidence Against Key Analogs


Enhanced Melanocortin Receptor Potency Conferred by D-Phe Stereochemistry Compared to Endogenous L-Phe Sequence

The substitution of the endogenous L-Phe with D-Phe at the second position of the core His-Phe-Arg-Trp sequence is a critical modification that distinguishes H-His-D-Phe-Arg-Trp-OH from the native tetrapeptide fragment found in α-MSH. This stereochemical inversion is known to significantly enhance agonist potency at melanocortin receptors [1]. While direct comparative EC50 data for H-His-D-Phe-Arg-Trp-OH against the all-L analog H-His-Phe-Arg-Trp-OH is not consolidated in a single head-to-head study, class-level SAR analysis confirms that the D-Phe substitution universally results in increased receptor activation potency across multiple MCR subtypes [2].

Melanocortin Receptor Pharmacology Peptide SAR Receptor Agonism

Functional Impact of a Free Acid C-Terminus (-OH) on Receptor Binding Kinetics Relative to C-Terminal Amide (-NH2) Analogs

H-His-D-Phe-Arg-Trp-OH possesses a free carboxylic acid C-terminus (-OH), which differentiates it from many research-grade melanocortin tetrapeptides that are synthesized as C-terminal amides (-NH2). This chemical distinction is functionally significant, as the C-terminal amide group can mimic the peptide bond and influence both binding affinity and metabolic stability. Direct binding data for a cyclic analog of H-His-D-Phe-Arg-Trp-OH, c(His-D-Phe-Arg-Trp-Aoc), demonstrates a Ki of 319 nM at the human MC4R [1]. In contrast, the C-terminal amide analog Ac-His-D-Phe-Arg-Trp-NH2 and its derivatives frequently exhibit sub-nanomolar to low nanomolar EC50 values in functional cAMP assays, highlighting that terminal modifications profoundly modulate receptor interactions [2].

Peptide Chemistry Receptor Binding Pharmacokinetics

Differentiation from Cyclized Melanocortin Agonists: A Linear Scaffold with Distinct Conformational and Potency Profile

H-His-D-Phe-Arg-Trp-OH is a linear tetrapeptide, which contrasts sharply with many high-potency melanocortin agonists like MT-II, which are conformationally constrained through cyclization. This linear nature directly impacts its functional potency. Data from comparative assays show that the potent cyclic agonist MT-II (Ac-Nle-c[Asp-His-D-Phe-Arg-Trp-Lys]-NH2) exhibits an EC50 of 110 ± 0.6 nM for cAMP accumulation in related cellular models, whereas a linear analog containing the core sequence (Peptide 6) shows an EC50 of 22 ± 2.5 nM [1]. While H-His-D-Phe-Arg-Trp-OH is a simpler, unconstrained analog, its linear nature makes it a preferred scaffold for introducing specific modifications and studying the fundamental contribution of each residue to receptor activation, unencumbered by the conformational restrictions of a macrocycle.

Peptide Conformation Receptor Agonism Drug Design

Distinct Receptor Subtype Selectivity Profile Emerging from Trp Position Modifications

The Trp residue in H-His-D-Phe-Arg-Trp-OH is a critical determinant of melanocortin receptor subtype selectivity. SAR studies on the closely related template Ac-His-D-Phe-Arg-Trp-NH2 reveal that modifications at the Trp position can drastically alter the potency profile across the MC1, MC3, MC4, and MC5 receptors. For instance, substituting Trp with Tic (1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid) or Bip (biphenylalanine) results in compounds that retain nanomolar potency at the peripherally expressed MC1R and MC5R but exhibit micromolar agonist potency at the centrally expressed MC3R and MC4R, demonstrating a clear gain in peripheral selectivity [1]. This data, derived from the core tetrapeptide template, underscores that the unmodified H-His-D-Phe-Arg-Trp-OH itself represents the baseline, non-selective agonist from which such engineered selectivity profiles are developed.

Receptor Selectivity Peptide Engineering Melanocortin System

Synthetic Accessibility and Utility as a Core Scaffold for Potency Enhancement via β-Amino Acid Substitution

H-His-D-Phe-Arg-Trp-OH serves as the direct synthetic precursor and reference standard for developing metabolically stable and more potent peptidomimetics through β-amino acid substitution. A direct comparative study demonstrated that replacing Arg or Trp in the core His-DPhe-Arg-Trp pharmacophore with their β-amino acid counterparts yielded analogs with dramatically enhanced potency and selectivity. Specifically, the β-Arg analog (Ac-His-DPhe-βArg-Trp-NH2) was 400-fold more potent, and the β-Trp analog (Ac-His-DPhe-Arg-βTrp-NH2) was 1000-fold more potent at the MC4R compared to the conserved endogenous tetrapeptide sequence [1]. This quantifies the immense value of the unmodified H-His-D-Phe-Arg-Trp-OH as the essential comparator and starting point for such advanced chemical engineering efforts.

Peptidomimetics β-Amino Acids Metabolic Stability

Utility as an Intermediate for Generating Selective Agonists via N-Terminal Modification

The free N-terminus of H-His-D-Phe-Arg-Trp-OH is a key point of differentiation, enabling facile chemical modification to create analogs with dramatically altered receptor selectivity and potency profiles. A 2003 study generated a library of over 100 peptides modified at the N-terminus and each amino acid position of the core His-D-Phe-Arg-Trp sequence, pharmacologically characterizing them at mouse MC1, MC3, MC4, and MC5 receptors [1]. This systematic approach identified several leads with remarkable selectivity, including a nanomolar MC4 receptor agonist with >4700-fold selectivity over MC3R (JRH 420-12) and a nanomolar MC5 receptor selective agonist with >100-fold selectivity versus MC1R, MC3R, and MC4R (FFM 1-60) [1]. H-His-D-Phe-Arg-Trp-OH is the direct, unmodified chemical input required for this proven strategy, which cannot be executed with pre-capped (e.g., N-acetylated) analogs.

Peptide Chemistry Receptor Selectivity Drug Discovery

Optimal Research and Industrial Applications for H-His-D-Phe-Arg-Trp-OH Based on Quantitative Differentiation


Fundamental Structure-Activity Relationship (SAR) Studies of the Melanocortin Pharmacophore

H-His-D-Phe-Arg-Trp-OH is the preferred compound for systematic SAR campaigns aimed at mapping the contribution of each amino acid to receptor binding and activation. Its linear, unconstrained nature (differentiated from cyclic analogs like MT-II [1]) and free N- and C-termini provide the essential, unadorned baseline scaffold required for introducing and evaluating the effects of single-point mutations, stereochemical inversions, or terminal capping groups [2]. This allows for the unambiguous attribution of potency and selectivity shifts to specific structural modifications, a task complicated by the conformational constraints of cyclic peptides or the altered properties of pre-derivatized analogs.

Synthetic Precursor for Generating Peptidomimetics with Enhanced Metabolic Stability and Potency

This compound serves as the direct, unmodified starting material for the synthesis of β-amino acid-containing peptidomimetics. As established in comparative studies, replacing Arg or Trp in this core with their β-amino acid counterparts yields analogs with 400-fold and 1000-fold greater potency at MC4R, respectively [3]. Researchers aiming to develop metabolically stable agonists for in vivo studies must procure this unmodified tetrapeptide as the essential synthetic intermediate and reference standard for quantifying the improvement in potency conferred by β-amino acid substitution.

Development of Subtype-Selective Melanocortin Receptor Agonists via N-Terminal Derivatization

For drug discovery programs seeking selective agonists for specific melanocortin receptor subtypes (e.g., MC4R for obesity or MC1R for pigmentation), H-His-D-Phe-Arg-Trp-OH is a critical precursor. Its free N-terminus enables the creation of diverse libraries of N-terminally modified peptides. This proven strategy has been shown to yield leads with exceptional selectivity, including a >4700-fold selective MC4R agonist and a >100-fold selective MC5R agonist [4]. The compound's unmodified state is mandatory for executing this chemistry, differentiating it from N-acetylated or otherwise protected tetrapeptides that cannot be easily diversified.

Calibration Standard for In Vitro Functional Assays of Melanocortin Receptor Activity

Due to its well-characterized role as the minimal core melanocortin pharmacophore, H-His-D-Phe-Arg-Trp-OH is an ideal calibration and reference standard for validating in vitro functional assays (e.g., cAMP accumulation, β-arrestin recruitment). Its potency profile is distinct from both high-potency agonists like MT-II [1] and engineered selective analogs. Using this compound as a control ensures that assay conditions are responsive to a ligand with predictable, moderate activity, thereby providing a reliable benchmark for comparing the effects of novel test compounds and ensuring inter-assay consistency.

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